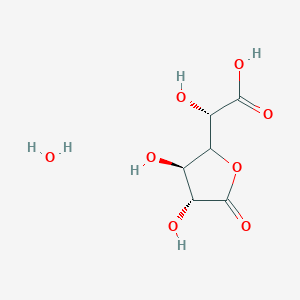
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine (AMTP) is an organic compound with a molecular formula C8H13NO. It is a yellowish-brown liquid with a pungent odor. AMTP is widely used in scientific research to study the mechanism of action of various drugs and their effects on the human body.
作用機序
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine acts as a competitive inhibitor of aromatic L-amino acid decarboxylase (AADC), an enzyme that converts L-DOPA to dopamine. By inhibiting AADC, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine reduces the levels of dopamine in the brain, leading to Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine induces Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. It also decreases locomotor activity and impairs motor coordination. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to decrease dopamine levels in the brain and increase the levels of its precursor, L-DOPA. It also affects the levels of other neurotransmitters such as serotonin and norepinephrine.
実験室実験の利点と制限
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. However, its use is limited by its toxicity and potential side effects. It can induce Parkinson's disease-like symptoms in animal models, which can be difficult to reverse. It is also important to note that the effects of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine on the human body may differ from those observed in animal models.
将来の方向性
There are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research. One potential application is in the study of addiction and reward. 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine has been shown to affect dopamine levels in the brain, which are known to be involved in addiction and reward. Another potential application is in the development of new drugs for Parkinson's disease. By understanding the mechanism of action of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine, researchers may be able to develop new drugs that target the same pathway. Finally, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine may be useful in the study of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is a useful tool in scientific research to study the mechanism of action of various drugs. It is relatively easy to synthesize and has a well-established mechanism of action. Its use is limited by its toxicity and potential side effects. However, there are several future directions for the use of 3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine in scientific research, including the study of addiction and reward, the development of new drugs for Parkinson's disease, and the study of other neurological disorders.
科学的研究の応用
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine is widely used in scientific research to study the mechanism of action of various drugs. It is used as a dopaminergic agent to induce Parkinson's disease-like symptoms in animal models. It is also used to study the effects of drugs on the central nervous system and to investigate the role of dopamine in addiction and reward.
特性
CAS番号 |
19942-30-4 |
|---|---|
製品名 |
3-Acetyl-2-methyl-1,4,5,6-tetrahydropyridine |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC名 |
1-(6-methyl-1,2,3,4-tetrahydropyridin-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6-8(7(2)10)4-3-5-9-6/h9H,3-5H2,1-2H3 |
InChIキー |
ALIKSNZBMFSXMC-UHFFFAOYSA-N |
SMILES |
CC1=C(CCCN1)C(=O)C |
正規SMILES |
CC1=C(CCCN1)C(=O)C |
同義語 |
Ethanone, 1-(2-methyl-1,4,5,6-tetrahydro-3-pyridinyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

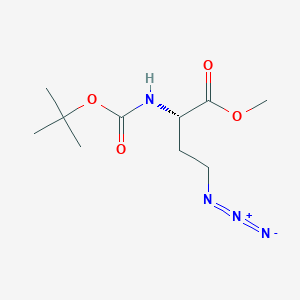
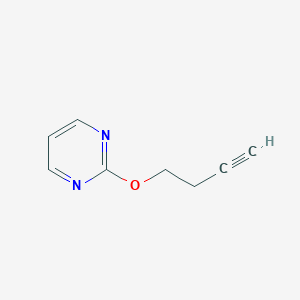
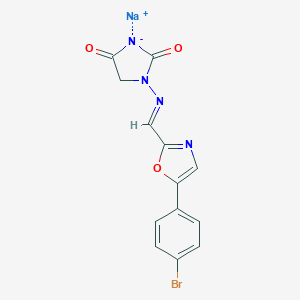
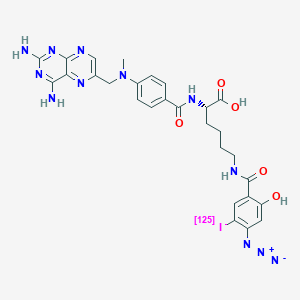
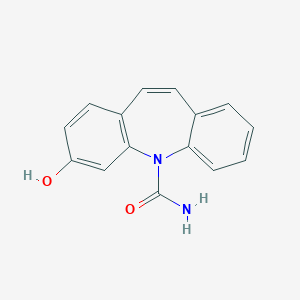
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
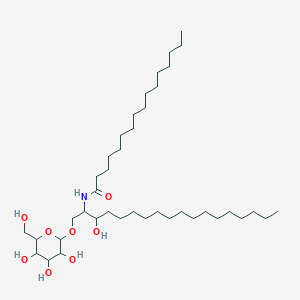
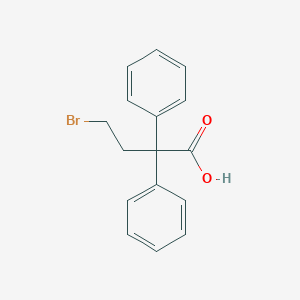
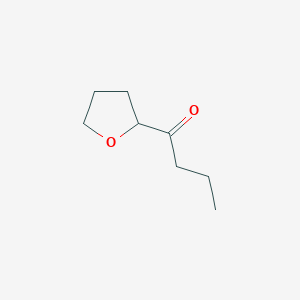
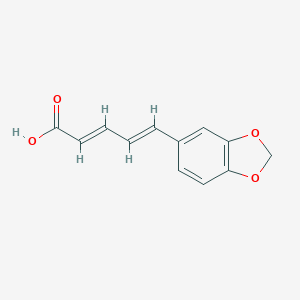
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)
